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molecular formula C10H12O3 B3424256 1,3-Dioxolane-2-methanol, 2-phenyl- CAS No. 33868-51-8

1,3-Dioxolane-2-methanol, 2-phenyl-

Cat. No. B3424256
M. Wt: 180.20 g/mol
InChI Key: YUUFLSYPPSEURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006232B2

Procedure details

To a solution of tert-butyldimethyl-(2-phenyl-[1,3]dioxolan-2-yl-methoxy)silane (5.5 g, 18.7 mmol) in tetrahydrofuran (50 ml) was added tetrabutylammonium fluoride (1M in tetrahydrofuran, 56 ml) at room temperature. The mixture was stirred at room temperature for 12 hours. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (eluent; hexane/ethyl acetate=3/1) to give (2-phenyl-[1,3]dioxolan-2-yl)methanol (1.54 g, 8.5 mmol, 45%) as a yellow oil.
Name
tert-butyldimethyl-(2-phenyl-[1,3]dioxolan-2-yl-methoxy)silane
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[O:6][CH2:7][C:8]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[O:12][CH2:11][CH2:10][O:9]1)(C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[C:13]1([C:8]2([CH2:7][OH:6])[O:12][CH2:11][CH2:10][O:9]2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
tert-butyldimethyl-(2-phenyl-[1,3]dioxolan-2-yl-methoxy)silane
Quantity
5.5 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OCC1(OCCO1)C1=CC=CC=C1)(C)C
Name
Quantity
56 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent; hexane/ethyl acetate=3/1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(OCCO1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.5 mmol
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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